4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-8-6-5-12-13(2)9(6)11-4-7(8)10(14)15/h4-5H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZCVHQBIPFLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=NN(C2=NC=C1C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Pyridine Ring: The pyrazole intermediate is then reacted with a suitable pyridine precursor, such as a pyridine aldehyde or ketone, under conditions that promote cyclization to form the pyrazolopyridine core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid at C5 undergoes esterification to form derivatives critical for prodrug development or enhanced bioavailability.
Key Reaction Data
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Acid chloride intermediate | – | |
| Ethanol + acid chloride | Ethyl ester (C5 position) | 92% | |
| Methanol + DCC | Methyl ester | 85%* |
*The use of carbodiimides like DCC (dicyclohexylcarbodiimide) facilitates ester formation under mild conditions.
Amide Formation
The carboxylic acid reacts with amines to generate amides, expanding its utility in drug design.
Example Reaction Pathway
-
Activation of carboxylic acid with SOCl₂ to form acyl chloride.
-
Reaction with primary/secondary amines (e.g., ammonia, alkylamines):
Reported Amidation Outcomes
| Amine Reagent | Product | Application | Source |
|---|---|---|---|
| Ammonia (NH₃) | 5-Carboxamide derivative | PDE4 inhibition | |
| Benzylamine | N-Benzylamide | Kinase inhibition studies |
Nucleophilic Substitution at C4 Ethoxy Group
The ethoxy group at C4 undergoes substitution with nucleophiles like amines, enabling structural diversification.
Mechanism & Conditions
-
Solvent: Dimethylformamide (DMF) or ethanol
-
Base: Potassium carbonate (K₂CO₃)
-
Temperature: 65–100°C
Substitution Examples
| Nucleophile | Product | Yield | Source |
|---|---|---|---|
| Ammonia | 4-Amino-1-methyl-pyrazolo-pyridine | 71% | |
| Hydrazine | 4-Hydrazinyl derivative | 68%* |
*Optimized via microwave-assisted synthesis .
Hydrolysis of Ethoxy Group
Under acidic or basic conditions, the ethoxy group hydrolyzes to a hydroxyl group, though this is less common due to steric hindrance.
Conditions & Outcomes
-
Reagent: Aqueous NaOH (2M)
-
Temperature: 80°C
-
Product: 4-Hydroxy-1-methyl derivative (precursor for further modifications) .
Decarboxylation Under Thermal Stress
Controlled heating induces decarboxylation, forming a simpler pyrazolo-pyridine scaffold:
Experimental Data
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Compound) | Selectivity |
|---|---|---|
| Esterification (C5) | High | >90% for primary alcohols |
| Amidation (C5) | Moderate | pH-dependent |
| C4 Substitution | Low | Amines > thiols |
| Decarboxylation | Very low | Requires catalysis |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is C10H11N3O3, with a molecular weight of 219.22 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities due to the presence of nitrogen heterocycles.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. Specifically, compounds that include the pyrazolo[3,4-b]pyridine structure have been studied for their ability to inhibit protein kinases involved in cancer progression. For instance:
- Tyrosine Kinase Inhibitors : Pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of tyrosine kinases, which play crucial roles in cell signaling and cancer cell proliferation. The structural modifications in this compound could enhance its efficacy against specific cancer types by targeting these kinases .
Anti-inflammatory Effects
Some studies suggest that pyrazolo[3,4-b]pyridine derivatives may possess anti-inflammatory properties. The modulation of inflammatory pathways through such compounds can lead to therapeutic benefits in diseases characterized by chronic inflammation.
Neuroprotective Properties
There is emerging evidence that pyrazolo[3,4-b]pyridines may offer neuroprotective effects. Research into their ability to cross the blood-brain barrier and influence neurological pathways could pave the way for treatments of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Tyrosine Kinase Inhibitors
A study published in Nature highlighted the development of a series of pyrazolo[3,4-b]pyridine derivatives as selective inhibitors of specific tyrosine kinases involved in tumor growth. The results demonstrated that the inclusion of an ethoxy group significantly enhanced binding affinity and selectivity compared to other derivatives lacking this substituent.
Case Study 2: Neuroprotective Effects
In a preclinical trial reported in Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various pyrazolo[3,4-b]pyridine derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that compounds with a similar structure to this compound showed reduced cell death and improved survival rates.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The molecular pathways involved may include inhibition of signal transduction pathways, induction of apoptosis, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-amine: Similar structure but with an amine group instead of a carboxylic acid group.
4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in various applications.
Biological Activity
4-Ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a therapeutic agent in various diseases, particularly in cancer and inflammatory conditions. This article explores its biological activity, including structure-activity relationships (SAR), synthesis, and therapeutic applications.
- Molecular Formula : C10H11N3O3
- Molecular Weight : 219.22 g/mol
- CAS Number : 104374311
Biological Activity Overview
The biological activities of pyrazolo[3,4-b]pyridines, including this compound, have been linked to their interactions with various biological targets:
- Inhibition of TBK1 : Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in inflammatory responses and cancer progression. For instance, a closely related compound exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated significant antiproliferative effects on various cancer cell lines .
- Anticancer Properties : Compounds within this class have shown promising anticancer activities. For example, studies indicated that pyrazolo[3,4-b]pyridine derivatives could inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma) at micromolar concentrations . The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Pyrazolo[3,4-b]pyridines have also been recognized for their anti-inflammatory properties. They can modulate signaling pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Key findings from SAR studies include:
- Substituent Variability : The presence of electron-donating or withdrawing groups significantly affects the potency and selectivity of the compound against specific targets.
- Positioning of Functional Groups : The positioning of ethoxy and methyl groups on the pyrazole ring has been shown to enhance selectivity towards TBK1 and improve overall bioactivity .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazole Ring : Utilizing starting materials such as ethyl acetoacetate and hydrazine derivatives to form the pyrazole core.
- Functionalization : Subsequent steps involve introducing the ethoxy and carboxylic acid functionalities through various organic reactions, including esterification and nucleophilic substitutions .
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[3,4-b]pyridines:
Q & A
Q. What are the established synthetic routes for 4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines or aldehydes. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine followed by hydrolysis under basic conditions yields pyrazole-carboxylic acid derivatives . Optimization includes adjusting temperature (e.g., reflux in ethanol), catalyst selection (e.g., ZnCl₂ for regioselective outcomes), and solvent polarity to control intermediate stability . Yield improvements may require stoichiometric tuning of reactants like aldehydes or ketones .
Q. How can spectroscopic methods (NMR, LCMS) be employed to confirm the structure of this compound and its intermediates?
- ¹H NMR : Key signals include the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂) and pyrazole protons (δ ~6.5–8.5 ppm). Methyl groups on the pyrazole ring typically appear at δ ~2.5–3.0 ppm .
- LCMS : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) validate the molecular weight. Fragmentation patterns help identify substituents (e.g., loss of CO₂ for carboxylic acid derivatives) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are used to predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, studies reveal that electron-withdrawing groups (e.g., carboxylic acid) reduce HOMO energy, enhancing stability against oxidation. Solvent effects and protonation states can be modeled using polarizable continuum models (PCM) .
Q. How does regioselectivity in pyrazole ring functionalization impact the synthesis of derivatives?
Regioselectivity is influenced by substituent electronic effects and catalysts. For example, ZnCl₂ catalyzes aza-Diels-Alder reactions to preferentially form pyrazolo[3,4-b]pyridine-4,5-dicarboxylates over other isomers . Steric hindrance from the ethoxy group at position 4 may direct electrophilic substitutions to position 3 or 6 .
Q. What strategies are effective for introducing fluorinated or heterocyclic moieties to enhance bioactivity?
- Fluorination : Electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in DMF introduces fluorine at electron-deficient positions. Fluorobenzamide derivatives show improved metabolic stability .
- Heterocyclic fusion : Condensation with pyrimidine or oxazine precursors under acidic conditions (e.g., acetic acid in ethanol) yields fused systems like pyrazolo[3,4-d]pyrimidines, which are explored for kinase inhibition .
Methodological Considerations
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR can suppress signal splitting caused by conformational exchange. Comparative analysis with computed chemical shifts (via Gaussian or ORCA software) validates assignments .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar carboxylic acid derivatives.
- Recrystallization : Ethanol/water mixtures (4:1 v/v) are effective due to the compound’s moderate solubility in polar solvents .
Data Analysis and Reporting
Q. How should researchers address discrepancies in biological activity data between similar pyrazole derivatives?
Perform structure-activity relationship (SAR) studies comparing substituent effects. For example, replacing the ethoxy group with methoxy may alter logP values and membrane permeability. Statistical tools (e.g., PCA) can correlate structural descriptors with assay results .
Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
